molecular formula C17H22FNO4 B1389055 1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidine-4-carboxylic acid CAS No. 644981-89-5

1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidine-4-carboxylic acid

Cat. No. B1389055
M. Wt: 323.4 g/mol
InChI Key: OBWPBURFIWEBBY-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidine-4-carboxylic acid, often abbreviated as TB4FPPC, is a carboxylic acid consisting of a tert-butoxycarbonyl group and a 4-fluorophenylpiperidine-4-carboxylic acid moiety. TB4FPPC is a useful reagent in organic synthesis, and is used in a number of applications in scientific research. In

Scientific Research Applications

Synthesis and Characterization

  • Preparation of Protected Amino Acid Analogs : Hammarström et al. (2005) discuss the preparation of orthogonally protected Cα, Cα‐disubstituted amino acid analogs, including 1-tert-butoxycarbonylpiperidine-4-spiro-5′-(1′,3′-bis(tert-butoxycarbonyl)hydantoin and similar compounds. This research is relevant for the synthesis of complex amino acids and peptides (Hammarström et al., 2005).
  • Study of Dipeptide Structures : Didierjean et al. (2002) reported on a dipeptide containing pipecolic acid (piperidine-2-carboxylic acid) which is structurally similar to the compound . This research provides insights into the conformational aspects of similar piperidine derivatives (Didierjean et al., 2002).

Chemical Properties and Applications

  • X-ray Diffraction Studies : A study by Sanjeevarayappa et al. (2015) on a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, focused on X-ray diffraction studies and its potential applications, including antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).
  • Synthesis of Novel Compounds : Research by Rosowsky et al. (1994) involved the synthesis of derivatives from 1-[4-(tert-Butyloxycarbonyl)phenyl]-3-pyrrolidinone and 1-[3-(tert-butoxycarbonyl)phenyl]-4-piperidinone, leading to compounds potentially useful for cancer therapy and enzyme inhibition (Rosowsky et al., 1994).

Biomedical Research

  • Development of ACC Inhibitors : Chonan et al. (2011) synthesized novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors, highlighting the compound's role in fatty acid synthesis inhibition. This is significant for metabolic and pharmaceutical research (Chonan et al., 2011).

Polymer and Material Science

  • Synthesis of Polyamides : A study by Hsiao et al. (2000) on polyamides based on derivatives of tert-butylcatechol demonstrates the potential of using piperidine-based compounds in the development of new materials with unique properties (Hsiao et al., 2000).

properties

IUPAC Name

4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-8-17(9-11-19,14(20)21)12-4-6-13(18)7-5-12/h4-7H,8-11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWPBURFIWEBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662881
Record name 1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidine-4-carboxylic acid

CAS RN

644981-89-5
Record name 1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 644981-89-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Zhang, D Tong, D Yang, J Sun, F Zhang, G Zhao - MedChemComm, 2018 - pubs.rsc.org
A series of AKT inhibitors possessing a piperidin-4-yl side chain was designed and synthesized. Some of them showed high AKT1 inhibitory activity and potent anti-proliferative effect on …
Number of citations: 3 pubs.rsc.org
C Risatti, KJ Natalie Jr, Z Shi… - … Process Research & …, 2013 - ACS Publications
The evolution of a process for the preparation of a new heterocyclic dual NK1/serotonin receptor antagonist is described. The final synthesis features a telescoped sequence in which an …
Number of citations: 32 pubs.acs.org

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